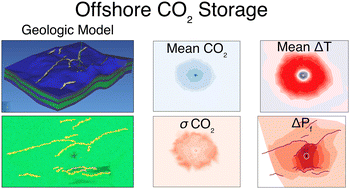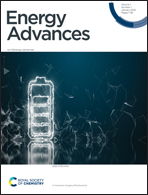Assessing reservoir performance for geologic carbon sequestration in offshore saline reservoirs†
Energy Advances Pub Date: 2023-11-02 DOI: 10.1039/D3YA00317E
Abstract
Carbon capture and storage (CCS) is a technological strategy to reduce CO2 emissions from hydrocarbon-based energy production and non-energy industrial emitters, like fertilizer and cement production. To expand the geographic opportunities for CCS, offshore geologic settings are increasingly considered for saline CO2 storage, particularly where legacy oil and gas infrastructure may be repurposed for CO2 transport and injection. In this context, the Gulf of Mexico (GoM), United States (U.S.), may offer tremendous opportunity for CCS because the surrounding states are among the largest CO2 producers in the U.S. and there has been extensive oil and gas development over the last half century. Nevertheless, there remains significant uncertainty in how GoM reservoir/seal systems will respond to industrial-scale CO2 injections, particularly in the context of meso-scale (1–10s of meters) permeability variations that are difficult to identify prior to injection. Such permeability variations can have significant impacts on CO2 migration and fluid pressure propagation, both of which govern the overall effectiveness of the CCS project. This research uses ensemble simulation methods to quantify the influence of spatially variable and a priori unknown permeability fields on CO2 plume development and fluid pressure propagation when CO2 is injected at 1 MMt per year for ten years. Results show a number of characteristic patterns that reveal the substantial influence of both near- and far-field permeability on reservoir performance. By focusing on basin characteristics that are common among offshore basins worldwide, results from this study suggest that offshore CCS may be a feasible carbon management strategy in regions where offshore basins are proximal to industrial CO2 sources.


Recommended Literature
- [1] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†
- [2] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [3] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [4] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [5] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [6] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [7] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [8] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [9] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [10] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†

Journal Name:Energy Advances
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 178064-02-3
-
CAS no.: 19396-73-7









